molecular formula C25H26N4O3S B11482057 1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol

Cat. No.: B11482057
M. Wt: 462.6 g/mol
InChI Key: VLONWMPOXWRLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a morpholine ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The morpholine ring is introduced via a nucleophilic substitution reaction, and the naphthol moiety is incorporated through a coupling reaction. The final step involves the formation of the sulfanyl linkage, which can be achieved using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, potentially inhibiting metalloproteins. The morpholine ring can interact with biological membranes, affecting their permeability. The naphthol moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(piperidin-4-yl)naphthalen-2-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(pyrrolidin-4-yl)naphthalen-2-ol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 1-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol imparts unique properties, such as increased solubility and enhanced interaction with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N4O3S

Molecular Weight

462.6 g/mol

IUPAC Name

1-[[5-(3-hydroxypropyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol

InChI

InChI=1S/C25H26N4O3S/c30-14-6-11-23-26-27-25(29(23)18-7-2-1-3-8-18)33-24-20-10-5-4-9-19(20)21(17-22(24)31)28-12-15-32-16-13-28/h1-5,7-10,17,30-31H,6,11-16H2

InChI Key

VLONWMPOXWRLFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C3=CC=CC=C32)SC4=NN=C(N4C5=CC=CC=C5)CCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.